CID 45079136
Description
Based on comparisons with structurally analogous compounds (e.g., piperazine derivatives, oxadiazole-containing molecules, and boronic acids), it is hypothesized to exhibit properties relevant to drug discovery, such as moderate bioavailability, solubility, and receptor selectivity. Compounds with similar PubChem IDs (e.g., CID 57416287, CID 10491405) often serve as kinase inhibitors, receptor modulators, or intermediates in organic synthesis .
Properties
CAS No. |
119463-23-9 |
|---|---|
Molecular Formula |
C9H4O |
Molecular Weight |
128.13 |
IUPAC Name |
2-(7-bicyclo[4.1.0]hepta-1,3,5-trienylidene)ethenone |
InChI |
InChI=1S/C9H4O/c10-6-5-9-7-3-1-2-4-8(7)9/h1-4H |
InChI Key |
SHNYQJPIWOFDLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C2=C=C=O |
Synonyms |
Ethenone, bicyclo[4.1.0]hepta-1,3,5-trien-7-ylidene- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 45079136 typically involves the following steps:
Starting Materials: The synthesis begins with cycloheptatriene, which undergoes a series of reactions to form the desired bicyclic structure.
Reaction Conditions: The reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the bicyclic structure.
Catalysts: Catalysts such as palladium or nickel complexes may be used to enhance the reaction efficiency and yield.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in catalytic processes and reaction optimization have made it possible to produce this compound on a larger scale for research purposes.
Chemical Reactions Analysis
Types of Reactions
CID 45079136 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical applications.
Scientific Research Applications
CID 45079136 has several scientific research applications:
Chemistry: Used as a model compound to study ring strain and reactivity in bicyclic systems.
Medicine: Investigated for its potential use in drug design and synthesis.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of CID 45079136 involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing different pathways and molecular targets. For example, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares CID 45079136 (inferred properties) with structurally or functionally similar compounds from published
Key Observations:
Structural Diversity :
- CID 57416287 and this compound (hypothetical) share piperazine cores but differ in substituents (e.g., oxetane vs. nitro groups), impacting solubility and LogP .
- CID 10491405 contains a trifluoromethyl-oxadiazole scaffold, enhancing metabolic stability but reducing solubility compared to piperazine derivatives .
Physicochemical Properties :
- LogP variability (e.g., CID 57416287: 0.03 vs. CID 10491405: 2.85) correlates with aromaticity and halogen content, influencing membrane permeability .
- Boronic acids (CID 53216313) exhibit unique reactivity but face challenges in bioavailability due to high polarity (TPSA = 40.46 Ų) .
Synthetic Accessibility :
- Piperazine derivatives (CID 57416287) are synthesized under mild conditions (100°C, K₂CO₃), whereas palladium-catalyzed reactions (CID 53216313) require specialized catalysts .
Research Findings and Implications
- Piperazine Derivatives : CID 57416287 and analogous compounds demonstrate high solubility (86.7 mg/mL) and moderate LogP, making them suitable for oral administration . However, nitroaryl substituents (as in this compound) may introduce toxicity concerns requiring further optimization.
- Oxadiazole Scaffolds : CID 10491405’s trifluoromethyl group enhances lipophilicity but reduces solubility, highlighting a trade-off in CNS-targeted drug design .
- Boronic Acids : CID 53216313’s synthetic complexity and polarity limit its utility in vivo, though it remains valuable as a biochemical probe .
Q & A
Basic Research Questions
Q. How to formulate a focused research question for CID 45079136 studies?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate its rigor . For example:
- Population: Specific biological targets or systems affected by this compound.
- Intervention: Dosage, administration routes, or experimental conditions.
- Comparison: Existing compounds or control groups.
- Outcome: Measurable effects (e.g., enzymatic inhibition, cellular responses).
- Avoid vague terms; refine the question iteratively through peer feedback .
Q. What are best practices for designing experiments involving this compound?
- Methodological Answer :
- Define clear objectives and critical milestones (e.g., optimizing synthesis protocols or quantifying binding affinity) .
- Include controls for reproducibility: negative controls (solvent-only), positive controls (known inhibitors), and technical replicates .
- Use validated instruments (e.g., HPLC for purity checks) and document protocols in detail to enable replication .
Q. How to conduct an effective literature review for this compound research?
- Methodological Answer :
- Start with broad databases (PubMed, SciFinder) using keywords like “this compound mechanism” or “this compound pharmacokinetics” .
- Filter results by relevance using citation mapping tools to identify seminal papers and recent advances .
- Critically evaluate sources: prioritize peer-reviewed journals and avoid non-peer-reviewed platforms (e.g., ) .
Advanced Research Questions
Q. How to resolve contradictions in this compound experimental data?
- Methodological Answer :
- Perform meta-analysis to compare datasets, identifying variables like pH, temperature, or assay type that may explain discrepancies .
- Validate methods through independent replication (e.g., orthogonal assays like SPR and ITC for binding studies) .
- Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance of observed differences .
Q. How to design complex system models for this compound interactions?
- Methodological Answer :
- Apply systems biology approaches :
- Construct interaction networks using tools like Cytoscape, integrating omics data (proteomics, metabolomics) .
- Validate models with in silico simulations (e.g., molecular docking for binding site predictions) .
- Ensure transparency by documenting model assumptions and limitations in the "Discussion" section .
Q. What methods validate hypotheses in this compound mechanistic studies?
- Methodological Answer :
- Use hypothesis-driven experimentation :
- Test competing mechanistic models (e.g., competitive vs. non-competitive inhibition) through kinetic assays .
- Employ knockout/knockdown models (e.g., CRISPR-Cas9) to confirm target specificity .
- Cross-validate findings with structural techniques (X-ray crystallography, cryo-EM) to correlate function with molecular architecture .
Data Management & Reporting
Q. How to ensure reproducibility in this compound studies?
- Methodological Answer :
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Deposit raw data in repositories like Zenodo or ChEMBL .
- Provide detailed metadata (e.g., solvent purity, instrument calibration dates) .
- Use version-control tools (GitHub, OSF) to track protocol revisions .
Q. How to address ethical considerations in this compound research?
- Methodological Answer :
- Disclose conflicts of interest (e.g., funding sources) and adhere to institutional review boards (IRBs) for in vivo studies .
- Follow ARRIVE guidelines for reporting animal studies, including sample-size justifications and welfare measures .
Tables: Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
